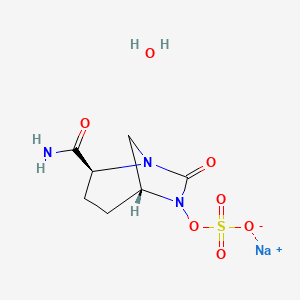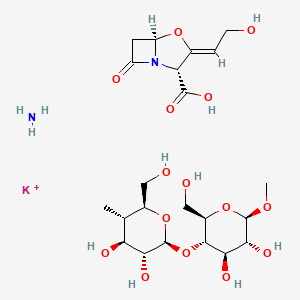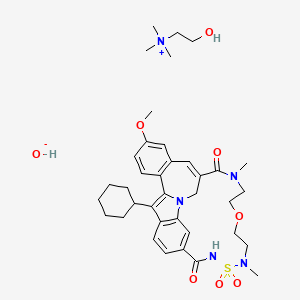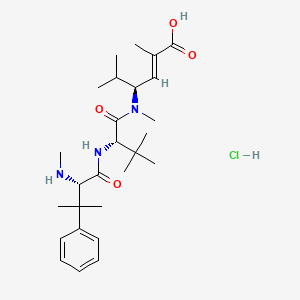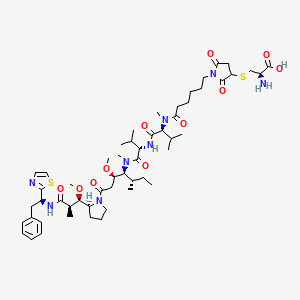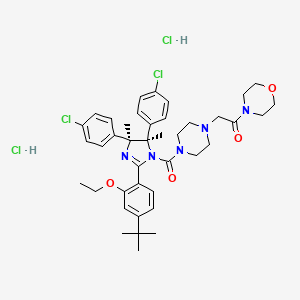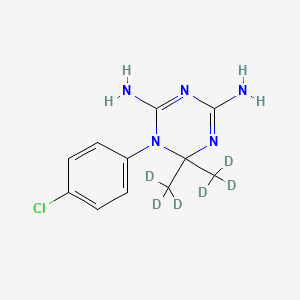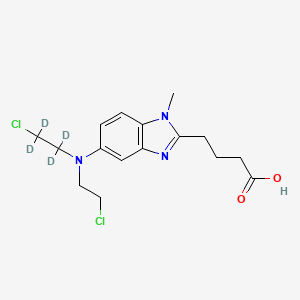
IDO-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IDO-IN-3 is a potent IDO inhibitor.
Applications De Recherche Scientifique
Tolerance and Tryptophan Catabolism
IDO-IN-3, as a potential inhibitor of Indoleamine 2,3-dioxygenase (IDO), plays a significant role in immunology. IDO, which degrades the essential amino acid tryptophan, is integral in suppressing T-cell responses and promoting tolerance. This role is crucial in various physiological and pathological contexts, including mammalian pregnancy, tumor resistance, chronic infections, and autoimmune diseases (Mellor & Munn, 2004).
Cancer Therapy and Immune Escape
In cancer treatment, IDO's ability to degrade tryptophan is a key mechanism for pathological immune escape. Inhibiting IDO, potentially through compounds like this compound, is a promising therapeutic strategy for diseases like cancer. Rational design and optimization of IDO inhibitors have been explored to enhance their biological relevance and effectiveness in cancer therapy (Röhrig et al., 2010).
Prognostic Significance in Endometrial Cancer
The expression of IDO in endometrial cancer tissues has been associated with worse clinical outcomes. High IDO expression in tumor cells correlates with advanced surgical stages and lymph node metastasis, indicating that this compound could have potential as a prognostic biomarker or therapeutic target in endometrial cancer (Ino et al., 2006).
IDO in Pathogenic Inflammation and Cancer Immunotherapy
IDO is a central driver of malignant development and progression, acting in tumor, stromal, and immune cells. Its effects include suppression of T and NK cells, generation of regulatory cells, and promotion of tumor angiogenesis. IDO inhibitors, like this compound, show promise in cancer immunotherapy, particularly when combined with other treatment modalities (Prendergast et al., 2014).
Role in Ovarian Carcinoma Progression
IDO is implicated in ovarian cancer progression. High IDO expression in ovarian tumor cells is associated with reduced T-cell infiltration and poor patient survival. This compound could be explored as a therapeutic agent for advanced ovarian cancer, given its potential to modulate IDO activity and impact tumor progression (Inaba et al., 2009).
Propriétés
Formule moléculaire |
C11H12BrFN6O2 |
|---|---|
Poids moléculaire |
359.15 |
SMILES |
O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2 |
Apparence |
Solid powder |
Synonymes |
IDO-IN-3; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


